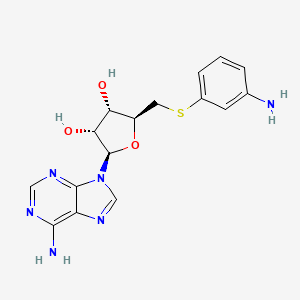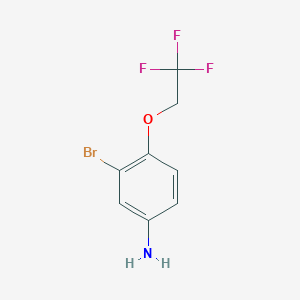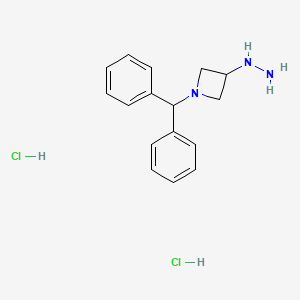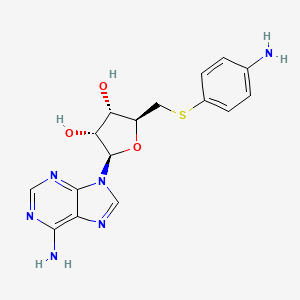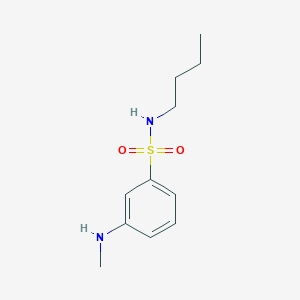![molecular formula C13H12N4O3S B1526819 Acide 2-{[4-amino-5-(5-méthyl-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétique CAS No. 1304271-30-4](/img/structure/B1526819.png)
Acide 2-{[4-amino-5-(5-méthyl-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétique
Vue d'ensemble
Description
The compound “2-{[4-amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid” is a complex organic molecule that contains a benzofuran moiety. Benzofuran is a heterocyclic compound that is found in various natural products and synthetic compounds. It has a wide range of biological and pharmacological applications .
Applications De Recherche Scientifique
Activité anticancéreuse
Les dérivés du benzofurane ont montré qu'ils possédaient des activités anticancéreuses significatives. Par exemple, certains benzofuranes substitués présentent des effets inhibiteurs de la croissance cellulaire spectaculaires sur diverses lignées cellulaires cancéreuses, notamment la leucémie, le cancer du poumon non à petites cellules, le cancer du côlon, le cancer du SNC, le mélanome et le cancer de l'ovaire . Cela suggère que l'acide 2-{[4-amino-5-(5-méthyl-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétique pourrait potentiellement être étudié pour ses propriétés anticancéreuses.
Propriétés antimicrobiennes
L'échafaudage du benzofurane est également reconnu pour son potentiel antimicrobien. Des modifications en position 4 du cycle benzofurane, en particulier avec des halogènes ou des groupes hydroxyle, ont été associées à une bonne activité antimicrobienne . Cela indique que notre composé d'intérêt pourrait faire l'objet de recherches pour une utilisation comme agent antimicrobien.
Synthèse de produits naturels
Les produits naturels contenant du benzofurane font l'objet de recherches actives en raison de leurs structures complexes et de leurs activités biologiques. La synthèse de ces produits naturels est un domaine d'intérêt scientifique majeur . Le composé en question pourrait être précieux dans la synthèse de ces produits naturels en raison de son composant benzofurane.
Recherche et développement chimiques
Bien que cela ne soit pas directement lié au composé spécifique en question, les dérivés du benzofurane sont souvent utilisés dans la recherche et le développement chimiques pour créer de nouveaux composés ayant des applications thérapeutiques potentielles . La structure unique de l'This compound pourrait en faire un sujet d'intérêt dans ce domaine.
Orientations Futures
Benzofuran derivatives have attracted considerable attention due to their wide range of biological activities and potential applications in drug discovery . Therefore, future research may focus on further exploring the therapeutic potential of this compound and developing structure-activity relationships for these derivatives as antimicrobial drugs .
Mécanisme D'action
Target of action
Benzofuran derivatives have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Triazoles are known to interact with a variety of enzymes and receptors in the body, including cytochrome P450 enzymes and GABA_A receptors.
Analyse Biochimique
Biochemical Properties
2-{[4-amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the benzofuran moiety is known for its antimicrobial properties, which may be attributed to its ability to inhibit bacterial enzymes . The triazole ring can interact with metal ions, potentially affecting metalloenzymes involved in critical biochemical pathways . Additionally, the sulfanylacetic acid group may form covalent bonds with thiol groups in proteins, altering their structure and function .
Cellular Effects
2-{[4-amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins . This modulation can impact cell proliferation, differentiation, and apoptosis. Furthermore, the compound’s interaction with transcription factors may result in altered gene expression profiles, affecting cellular functions such as metabolism and immune response .
Molecular Mechanism
The molecular mechanism of action of 2-{[4-amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid involves several key interactions at the molecular level. The benzofuran moiety can bind to hydrophobic pockets in proteins, disrupting their normal function . The triazole ring’s ability to chelate metal ions can inhibit metalloenzymes, affecting their catalytic activity . Additionally, the sulfanylacetic acid group can form disulfide bonds with cysteine residues in proteins, leading to conformational changes and altered activity . These interactions collectively contribute to the compound’s biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-{[4-amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid have been studied over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods . It may undergo hydrolysis or oxidation, leading to the formation of degradation products with different biological activities . Long-term exposure to the compound has been associated with sustained modulation of cellular signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of 2-{[4-amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid vary with different dosages in animal models. At low doses, the compound has been observed to enhance immune response and reduce inflammation . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . The threshold dose for these adverse effects varies among different animal species, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
2-{[4-amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites . These metabolites may retain biological activity or be further conjugated with glucuronic acid or sulfate for excretion . The compound’s interaction with metabolic enzymes can also affect metabolic flux and alter the levels of key metabolites in cells .
Transport and Distribution
The transport and distribution of 2-{[4-amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by organic anion transporters . Once inside the cell, it may bind to cytoplasmic proteins, influencing its localization and accumulation . The distribution of the compound within tissues is influenced by its lipophilicity and affinity for specific cellular compartments .
Subcellular Localization
The subcellular localization of 2-{[4-amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is critical for its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Targeting signals and post-translational modifications may direct the compound to specific organelles, such as mitochondria or the endoplasmic reticulum . These localizations can influence the compound’s effects on cellular processes, including energy metabolism and protein synthesis .
Propriétés
IUPAC Name |
2-[[4-amino-5-(5-methyl-1-benzofuran-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3S/c1-7-2-3-9-8(4-7)5-10(20-9)12-15-16-13(17(12)14)21-6-11(18)19/h2-5H,6,14H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBDDOCINLDJJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2)C3=NN=C(N3N)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one](/img/structure/B1526738.png)
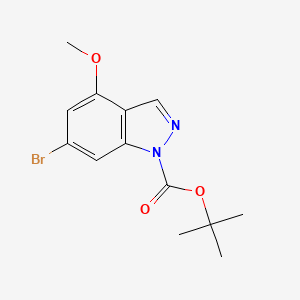
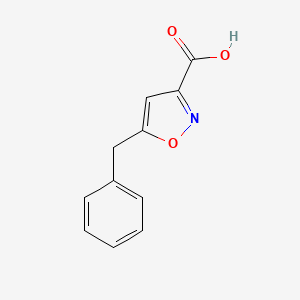
![1-(1H-Pyrrolo[2,3-B]pyridin-4-YL)ethanone](/img/structure/B1526744.png)
